molecular formula C23H18IN5O7 B1609865 (2S,3S,4R,5R)-2-azido-5-(2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)-2-(iodomethyl)tetrahydrofuran-3,4-diyl dibenzoate CAS No. 139419-02-6

(2S,3S,4R,5R)-2-azido-5-(2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)-2-(iodomethyl)tetrahydrofuran-3,4-diyl dibenzoate

Cat. No. B1609865
CAS RN: 139419-02-6
M. Wt: 603.3 g/mol
InChI Key: TYFCRBNYVYTFCX-ISJRUSPKSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2S,3S,4R,5R)-2-azido-5-(2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)-2-(iodomethyl)tetrahydrofuran-3,4-diyl dibenzoate is a useful research compound. Its molecular formula is C23H18IN5O7 and its molecular weight is 603.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality (2S,3S,4R,5R)-2-azido-5-(2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)-2-(iodomethyl)tetrahydrofuran-3,4-diyl dibenzoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (2S,3S,4R,5R)-2-azido-5-(2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)-2-(iodomethyl)tetrahydrofuran-3,4-diyl dibenzoate including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis of Novel Derivatives

A pivotal aspect of research on this compound involves the synthesis of novel derivatives through various chemical reactions, such as the aza-Wittig reaction, which has been applied to create new thieno[3′,2′:5,6]pyrido[4,3-d]pyrimidinone derivatives (Liu & He, 2008). This process is crucial for the development of compounds with potential therapeutic applications, demonstrating the compound's role in expanding the diversity of chemical libraries for drug discovery.

Development of Antimicrobial Agents

The compound's structural motifs are integral in synthesizing new molecules with antimicrobial properties. For example, derivatives synthesized from structures similar to the parent compound have shown significant anti-inflammatory, analgesic, and anticonvulsant activities, indicating their potential as leads for developing new treatments (El-Sawy et al., 2014). These findings underscore the compound's relevance in medicinal chemistry, particularly in the search for new antimicrobial and anti-inflammatory agents.

Contributions to Chemical Synthesis Methodologies

Research on this compound also contributes to advancements in chemical synthesis methodologies. The development of novel synthetic routes, such as the Staudinger/intramolecular aza-Wittig reaction, facilitates the construction of complex pyrido[4,3-d]pyrimidine scaffolds (Fesenko & Shutalev, 2014). These methodologies not only expand the toolkit of organic chemists but also enable the efficient synthesis of compounds with potential biological activities.

Exploration of Bioactive Compounds

The structural components of this compound serve as a foundation for exploring bioactive compounds. For instance, the synthesis and characterization of derivatives have led to the discovery of molecules with potential fungicidal activities (Liu & He, 2012). Such research is vital for identifying new agents that can address challenges in agriculture and medicine, particularly in combating resistant strains of fungi and bacteria.

properties

IUPAC Name

[(2R,3R,4S,5S)-5-azido-4-benzoyloxy-2-(2,4-dioxopyrimidin-1-yl)-5-(iodomethyl)oxolan-3-yl] benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H18IN5O7/c24-13-23(27-28-25)18(35-21(32)15-9-5-2-6-10-15)17(34-20(31)14-7-3-1-4-8-14)19(36-23)29-12-11-16(30)26-22(29)33/h1-12,17-19H,13H2,(H,26,30,33)/t17-,18+,19-,23-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TYFCRBNYVYTFCX-ISJRUSPKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)OC2C(C(OC2N3C=CC(=O)NC3=O)(CI)N=[N+]=[N-])OC(=O)C4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)C(=O)O[C@@H]2[C@@H]([C@](O[C@H]2N3C=CC(=O)NC3=O)(CI)N=[N+]=[N-])OC(=O)C4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H18IN5O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601205427
Record name Uridine, 4′-C-azido-5′-deoxy-5′-iodo-, 2′,3′-dibenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601205427
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

603.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

139419-02-6
Record name Uridine, 4′-C-azido-5′-deoxy-5′-iodo-, 2′,3′-dibenzoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=139419-02-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Uridine, 4′-C-azido-5′-deoxy-5′-iodo-, 2′,3′-dibenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601205427
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(2S,3S,4R,5R)-2-azido-5-(2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)-2-(iodomethyl)tetrahydrofuran-3,4-diyl dibenzoate
Reactant of Route 2
Reactant of Route 2
(2S,3S,4R,5R)-2-azido-5-(2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)-2-(iodomethyl)tetrahydrofuran-3,4-diyl dibenzoate
Reactant of Route 3
(2S,3S,4R,5R)-2-azido-5-(2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)-2-(iodomethyl)tetrahydrofuran-3,4-diyl dibenzoate
Reactant of Route 4
Reactant of Route 4
(2S,3S,4R,5R)-2-azido-5-(2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)-2-(iodomethyl)tetrahydrofuran-3,4-diyl dibenzoate
Reactant of Route 5
Reactant of Route 5
(2S,3S,4R,5R)-2-azido-5-(2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)-2-(iodomethyl)tetrahydrofuran-3,4-diyl dibenzoate
Reactant of Route 6
Reactant of Route 6
(2S,3S,4R,5R)-2-azido-5-(2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)-2-(iodomethyl)tetrahydrofuran-3,4-diyl dibenzoate

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